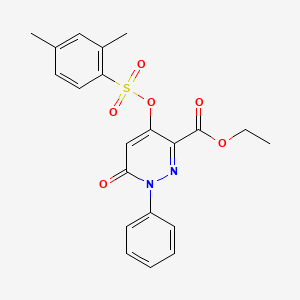

Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

CAS No.: 886951-04-8

Cat. No.: VC4210707

Molecular Formula: C21H20N2O6S

Molecular Weight: 428.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886951-04-8 |

|---|---|

| Molecular Formula | C21H20N2O6S |

| Molecular Weight | 428.46 |

| IUPAC Name | ethyl 4-(2,4-dimethylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C21H20N2O6S/c1-4-28-21(25)20-17(13-19(24)23(22-20)16-8-6-5-7-9-16)29-30(26,27)18-11-10-14(2)12-15(18)3/h5-13H,4H2,1-3H3 |

| Standard InChI Key | PSYYKVJKYFMFLP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2)C)C)C3=CC=CC=C3 |

Introduction

Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound characterized by its unique structural features, including a pyridazine ring and a sulfonyl group. This compound falls under the category of heterocyclic compounds, specifically pyridazine derivatives, and is classified as an organic sulfonate due to the presence of the sulfonyl group, which enhances its reactivity and potential applications in medicinal chemistry.

Synthesis

The synthesis of Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include the condensation of appropriate precursors, such as 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, followed by further modifications to introduce the sulfonyl group and other functionalities.

Chemical Reactions

This compound can undergo various chemical reactions, including:

-

Oxidation: The presence of the sulfonyl group makes it susceptible to oxidation reactions.

-

Reduction: The carbonyl groups can be reduced under appropriate conditions.

-

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.

Biological Activities

While specific biological activities of Ethyl 4-(((2,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate are not detailed in the available literature, similar compounds have shown potential therapeutic properties, including antileishmanial and antimalarial activities. The mechanism of action may involve the inhibition of specific enzymes or interaction with proteins, disrupting their normal function.

Research Findings

| Compound Feature | Description |

|---|---|

| Chemical Structure | Pyridazine ring, sulfonyl group, ester functionality |

| Synthesis | Multi-step organic reactions |

| Chemical Reactions | Oxidation, reduction, substitution |

| Biological Activities | Potential antileishmanial and antimalarial properties |

| Applications | Medicinal chemistry, material development |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume